2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one
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Overview
Description
2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one is a complex organic compound that features a unique combination of a chlorophenyl group, a thiophenyl group, and a dihydropteridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one typically involves multiple steps, starting with the preparation of the chlorophenyl and thiophenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or thiophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of thiols or amines.
Scientific Research Applications
2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C18H13ClN4OS2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(thiophen-2-ylmethyl)pteridin-4-one |
InChI |
InChI=1S/C18H13ClN4OS2/c19-14-6-2-1-4-12(14)11-26-18-22-16-15(20-7-8-21-16)17(24)23(18)10-13-5-3-9-25-13/h1-9H,10-11H2 |
InChI Key |
RIBDVCIXDAEESH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4)Cl |
Origin of Product |
United States |
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